Imidazo[1,2-a]pyrimidine-3-carbaldehyde
CAS No.: 106012-56-0
Cat. No.: VC20743515
Molecular Formula: C7H5N3O
Molecular Weight: 147.13 g/mol
* For research use only. Not for human or veterinary use.
![Imidazo[1,2-a]pyrimidine-3-carbaldehyde - 106012-56-0](/images/no_structure.jpg)
Specification
CAS No. | 106012-56-0 |
---|---|
Molecular Formula | C7H5N3O |
Molecular Weight | 147.13 g/mol |
IUPAC Name | imidazo[1,2-a]pyrimidine-3-carbaldehyde |
Standard InChI | InChI=1S/C7H5N3O/c11-5-6-4-9-7-8-2-1-3-10(6)7/h1-5H |
Standard InChI Key | AGFLIUIEUMXSEY-UHFFFAOYSA-N |
SMILES | C1=CN2C(=CN=C2N=C1)C=O |
Canonical SMILES | C1=CN2C(=CN=C2N=C1)C=O |
Introduction
Chemical Structure and Properties
Structural Characteristics
Imidazo[1,2-a]pyrimidine-3-carbaldehyde consists of a fused bicyclic ring system with an aldehyde functional group at the 3-position. The structure features a nitrogen-containing heterocyclic framework that provides multiple sites for hydrogen bonding and molecular interactions, contributing to its biological activity. The planarity of the ring system facilitates intercalation with biological macromolecules, which may explain some of its biological effects.
The compound's molecular formula is C7H5N3O, with a molecular weight of 147.13 g/mol. Its structure incorporates three nitrogen atoms - two within the pyrimidine ring and one in the imidazole portion - which influence its basicity and potential for intermolecular interactions. The aldehyde group at position 3 serves as a versatile handle for further chemical modifications, allowing for the creation of a diverse array of derivatives with potentially enhanced biological activities.
Physical and Chemical Properties
Imidazo[1,2-a]pyrimidine-3-carbaldehyde is characterized by specific physicochemical properties that influence its behavior in biological systems and chemical reactions. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physicochemical Properties of Imidazo[1,2-a]pyrimidine-3-carbaldehyde
Property | Value |
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CAS Number | 106012-56-0 |
Molecular Formula | C7H5N3O |
Molecular Weight | 147.13 g/mol |
Exact Mass | 147.04300 |
Density | 1.39 g/cm³ |
LogP | 0.54180 |
Polar Surface Area (PSA) | 47.26000 |
Index of Refraction | 1.695 |
Recommended Storage | 2-8°C |
HS Code | 2933990090 |
The relatively low LogP value (0.54180) indicates moderate lipophilicity, suggesting reasonable membrane permeability while maintaining sufficient water solubility. This balanced profile is advantageous for drug development purposes. The moderate polar surface area (47.26) further supports its potential for passive membrane permeation .
Chemical Reactivity
The aldehyde functional group at the 3-position of Imidazo[1,2-a]pyrimidine-3-carbaldehyde is particularly reactive, making it susceptible to nucleophilic addition reactions. This group can undergo various transformations, including:
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Reduction to alcohols using reducing agents
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Oxidation to carboxylic acids
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Condensation reactions with amines to form imines
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Aldol condensations with other carbonyl compounds
The heterocyclic nitrogen atoms also influence the electron distribution within the molecule, affecting the reactivity of specific positions within the ring system. These characteristics make Imidazo[1,2-a]pyrimidine-3-carbaldehyde a versatile building block for the synthesis of more complex structures with potential biological activities.
Synthesis Methodologies
Conventional Synthesis Routes
Several synthetic approaches have been developed for the preparation of Imidazo[1,2-a]pyrimidine-3-carbaldehyde. Conventional methods often involve multiple steps, including the initial formation of the imidazo[1,2-a]pyrimidine core followed by formylation at the 3-position using reagents such as the Vilsmeier-Haack reagent (POCl3/DMF). These traditional methods typically require harsh reaction conditions and extended reaction times, which may limit their efficiency and practicality .
Method | Reaction Conditions | Reaction Time | Yield | Environmental Impact | Scalability |
---|---|---|---|---|---|
Conventional | Harsh, often requiring high temperatures | Hours to days | Moderate | High solvent usage, potentially toxic reagents | Moderate |
Microwave-assisted | Mild (90°C, 400W) | Minutes | High | Low (uses glycerol as green medium) | Good |
Multi-component | Varies (often room temperature) | Hours | Moderate to high | Reduced waste, higher atom economy | Excellent |
Biological Activities and Applications
Antifungal Properties
Imidazo[1,2-a]pyrimidine-3-carbaldehyde and its derivatives have demonstrated promising antifungal activities. Research indicates that certain derivatives exhibit significant inhibitory effects against various fungal species. The antifungal properties appear to be influenced by the nature of substituents attached to the core structure, with specific modifications enhancing activity.
Studies have shown that derivatives of Imidazo[1,2-a]pyrimidine-3-carbaldehyde display notable antifungal activity, with compound variations exhibiting differential effectiveness against different fungal strains. The mechanism of antifungal action is believed to involve interference with fungal cell wall synthesis or disruption of membrane integrity, though detailed mechanistic studies are still ongoing.
Biological Activity | Potency | Target/Mechanism | Key Structural Features |
---|---|---|---|
Antifungal | Moderate to high | Cell wall/membrane disruption | Core structure with specific substituents |
Anticancer | Moderate | Potential CDK9 inhibition, DNA intercalation | Planar heterocyclic system |
Antimycobacterial | Promising (in related compounds) | Cell wall biosynthesis (proposed) | 2,6-dimethyl substitution pattern in carboxamide derivatives |
Structure-Activity Relationships
Key Pharmacophoric Elements
Structure-activity relationship (SAR) studies on Imidazo[1,2-a]pyrimidine-3-carbaldehyde and its derivatives have revealed several key pharmacophoric elements that influence biological activity. These include:
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The fused bicyclic ring system, which provides rigidity and planarity
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The aldehyde group at position 3, which serves as a reactive handle for further modifications
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The nitrogen atoms within the heterocyclic system, which participate in hydrogen bonding and other intermolecular interactions
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Substituents at positions 2 and 6, which significantly modulate biological activity
Current Research and Future Directions
Drug Development Applications
Imidazo[1,2-a]pyrimidine-3-carbaldehyde serves as a valuable scaffold in drug discovery programs targeting various diseases. Its versatile structure allows for systematic modifications to improve potency, selectivity, and pharmacokinetic properties. Current research focuses on optimizing derivatives for specific therapeutic applications, particularly in the areas of anticancer, antifungal, and antimicrobial drug development.
The reactive aldehyde group at position 3 provides an excellent handle for conjugation with other bioactive moieties, enabling the creation of hybrid molecules with potentially synergistic activities. This approach has been explored in the development of multi-target drugs with improved efficacy and reduced resistance potential .
Synthetic Methodology Advancements
Ongoing research in synthetic chemistry continues to develop more efficient, environmentally friendly, and scalable methods for the preparation of Imidazo[1,2-a]pyrimidine-3-carbaldehyde and its derivatives. These efforts aim to overcome the limitations of traditional approaches, such as harsh reaction conditions, low yields, and environmental concerns .
Recent advances in catalytic systems, flow chemistry, and green solvents have shown promise for improving the synthesis of these compounds. Additionally, the exploration of biocatalytic approaches represents an emerging area with potential for more sustainable production methods .
Biological Mechanism Elucidation
Despite the promising biological activities exhibited by Imidazo[1,2-a]pyrimidine-3-carbaldehyde derivatives, their precise mechanisms of action remain incompletely understood for many applications. Future research directions include detailed mechanistic studies to elucidate how these compounds interact with their biological targets at the molecular level.
Advanced techniques such as proteomic profiling, target identification assays, and structural biology approaches are being employed to provide insights into the biological pathways affected by these compounds. This understanding will be crucial for the rational optimization of derivatives for specific therapeutic applications .
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